molecular formula C14H11ClN2O2S B1455198 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1417422-02-6

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1455198
CAS No.: 1417422-02-6
M. Wt: 306.8 g/mol
InChI Key: XYGQPBKTGZVZQB-UHFFFAOYSA-N
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Description

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1417422-02-6) is a versatile and high-value chemical intermediate in medicinal chemistry and antiviral research. This compound features a pyrrolo[2,3-b]pyridine core (also known as a 7-azaindole) that is functionalized with a chlorine atom at the 5-position and protected with a tosyl (p-toluenesulfonyl) group on the nitrogen. The tosyl group is a common protecting strategy for the pyrrole nitrogen, enhancing the stability of the molecule and allowing for further selective functionalization, particularly at the 3-position of the ring system . This scaffold is of significant interest in the development of novel therapeutic agents. Research has identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of cellular kinases, most notably Adaptor Associated Kinase 1 (AAK1) . AAK1 is a promising host-targeted antiviral drug target because it regulates the intracellular trafficking of multiple unrelated RNA viruses. Inhibiting AAK1 has been shown to yield broad-spectrum antiviral activity against pathogens such as dengue virus and Ebola virus . Consequently, this compound serves as a critical precursor in the synthesis of more complex molecules designed to target AAK1 and impede viral replication. The chlorine atom and the protected nitrogen make this compound an excellent substrate for further synthetic elaboration. It is commonly used in cross-coupling reactions, such as Suzuki reactions with boronic acids, to introduce aromatic and heteroaromatic groups at the 5-position . Furthermore, after deprotection or via functional group transformation, the core structure can be used to create a diverse library of compounds for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a building block for the discovery and optimization of new antiviral drugs . Handling and Safety: This compound has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated fume hood. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGQPBKTGZVZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744186
Record name 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417422-02-6
Record name 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrrolo[2,3-b]pyridine Core

  • Starting materials such as 3-bromo-5-substituted pyrrolo[2,3-b]pyridines are commonly used.
  • The core is often synthesized via cyclization reactions or palladium-catalyzed cross-coupling methods (e.g., Suzuki or Sonogashira couplings) starting from halogenated pyridine derivatives.

Tosylation of Pyrrole Nitrogen

  • Tosylation is achieved by reacting the pyrrolo[2,3-b]pyridine intermediate with p-toluenesulfonyl chloride in the presence of a base.
  • A typical reaction mixture includes:
    • Pyrrolo[2,3-b]pyridine substrate (e.g., 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine)
    • p-Toluenesulfonyl chloride (1.2 equivalents)
    • Phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (catalytic amount)
    • Biphasic solvent system: dichloromethane and aqueous sodium hydroxide (6N)
  • Reaction conditions: Stirring at room temperature or mild heating for about 1 hour under nitrogen atmosphere.
  • Work-up involves filtration through Celite, separation of organic and aqueous layers, drying, and concentration under reduced pressure.

Chlorination at the 5-Position

  • Chlorination can be introduced by starting from appropriately substituted chloro-pyridine precursors or by direct electrophilic chlorination of the pyrrolo[2,3-b]pyridine core.
  • For example, 5-chloro-1H-pyrrolo[3,2-b]pyridine is synthesized by treatment of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine with hydrochloric acid in methanol at 75 °C for 21 hours, followed by neutralization and extraction steps.

Representative Experimental Procedure for Tosylation

Step Reagents & Conditions Description
1 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine (24.7 mmol), p-toluenesulfonyl chloride (29.6 mmol, 1.2 equiv), tetrabutylammonium hydrogen sulfate (100 mg, catalytic) Mixed in dichloromethane (308 mL) and 6N NaOH (50 mL) biphasic system
2 Stirring for 1 hour at room temperature under nitrogen Reaction proceeds to form 1-tosylated product
3 Filtration through Celite, separation of layers Organic layer isolated, dried, and concentrated
4 Purification by column chromatography or recrystallization Final 1-tosylated pyrrolo[2,3-b]pyridine obtained

Purification and Characterization

  • The crude product is often purified by flash chromatography using ethyl acetate-hexane mixtures or recrystallization from suitable solvents.
  • Purity is confirmed by LC-MS (e.g., m/e 365.1 [M+H]+ for related derivatives) and NMR spectroscopy.
  • Yields for tosylation steps typically range from moderate to high (e.g., 70–90%).

Summary Table of Key Preparation Parameters

Preparation Step Reagents Solvent System Temperature Time Yield Notes
Pyrrolo[2,3-b]pyridine core synthesis 3-bromo-5-substituted pyrrolo[2,3-b]pyridine precursors Various (e.g., DCM, toluene) Room temp to reflux 1–3 h Variable Often Pd-catalyzed cross-coupling
Tosylation of pyrrole nitrogen p-Toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate (catalytic) DCM / 6N NaOH biphasic Room temp 1 h 70–90% Phase-transfer catalysis facilitates reaction
Chlorination (5-position) Hydrochloric acid in methanol Methanol/water 75 °C 21 h ~71% Acidic cyclization and chlorination

Research Findings and Observations

  • The use of phase-transfer catalysts significantly improves the efficiency of tosylation reactions by enhancing the contact between organic and aqueous phases.
  • Protecting the pyrrole nitrogen as a tosyl group is crucial for regioselective functionalization and subsequent coupling reactions.
  • Extended heating under acidic conditions enables cyclization and chlorination to form the 5-chloro-substituted pyrrolo[2,3-b]pyridine scaffold with good yields.
  • The described methods are adaptable for various substituted derivatives, allowing structural diversification for pharmaceutical applications.

Scientific Research Applications

Kinase Inhibition

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has shown significant promise as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various cellular processes such as cell survival and proliferation, making it a target for therapeutic interventions in diseases like cancer and diabetes. Studies indicate that this compound can inhibit SGK-1 activity effectively, suggesting its potential as an anticancer agent .

Table 1: Biological Activity of this compound

Activity TypeTargetIC50 Value (nM)Reference
SGK-1 InhibitionSGK-1TBD
Anti-proliferativeCancer Cell LinesTBD

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. The presence of both chlorine and tosyl groups enhances its reactivity, allowing for further modifications that can improve its efficacy as an anticancer agent .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. The tosyl group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives through reactions with amines or alcohols. The chlorine atom can also be replaced under appropriate conditions, further expanding the synthetic utility of this compound .

Table 2: Synthetic Applications of this compound

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionReaction with aminesAmine derivatives
Chlorine ReplacementReaction with nucleophilesVarious halogenated compounds

Biochemical Probes

Due to its specific interactions with biological targets, this compound can be utilized as a biochemical probe to study signaling pathways related to SGK-1. Understanding these interactions can provide insights into the molecular mechanisms underlying various diseases and aid in the development of targeted therapies .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Tosyl vs. Benzenesulfonyl Groups : The tosyl group in the target compound (p-toluenesulfonyl) provides moderate steric bulk and electron-withdrawing effects compared to the benzenesulfonyl group in 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine . Tosyl derivatives exhibit improved solubility in organic solvents, facilitating purification .
  • Halogen Substituents : The 5-chloro substituent in the target compound serves as a leaving group for nucleophilic substitution, whereas 5-bromo or 5-iodo analogs (e.g., 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine ) enable more efficient cross-coupling reactions due to higher reactivity of Br/I in Pd-catalyzed processes .

Key Research Findings

Reactivity in Cross-Coupling Reactions

  • Iron-Catalyzed C(sp²)–C(sp³) Coupling : 5-Chloro-1H-pyrrolo[2,3-b]pyridine undergoes Fe(acac)₃-catalyzed Kumada coupling with cyclohexylmagnesium chloride to yield 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (95% yield), showcasing the chloro group’s role as a directing group .
  • Protection/Deprotection Strategies : Triisopropylsilyl (TIPS) groups in analogs like 5-Chloro-1-TIPS-1H-pyrrolo[2,3-b]pyridine improve regioselectivity during functionalization, as seen in iodination reactions .

Spectral and Structural Data

  • ¹H NMR Trends : Tosyl-protected pyrrolo[2,3-b]pyridines exhibit downfield shifts for aromatic protons (δ 8.3–8.9 ppm) due to electron withdrawal, whereas 3-carboxylic acid derivatives show broad NH peaks at δ 11.6 ppm .

Biological Activity

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN2O2S, with a molecular weight of approximately 306.77 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a tosyl group at the 1-position. This unique arrangement contributes to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases such as serum/glucocorticoid-regulated kinase 1 (SGK-1) and fibroblast growth factor receptors (FGFRs). Inhibition of these kinases can lead to decreased cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology and metabolic disorders .

Inhibition of Kinases

Research has demonstrated that derivatives of this compound exhibit significant inhibition against various kinases. For instance:

  • SGK-1 Inhibition : The compound has shown promising results in inhibiting SGK-1, which is involved in cell survival pathways. This inhibition is particularly relevant in cancer treatment .
  • FGFR Inhibition : Studies indicate that this compound can effectively inhibit FGFRs, which play critical roles in tumor growth and metastasis. IC50 values for FGFR inhibition have been reported in the low nanomolar range .

Anti-Proliferative Effects

In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)0.5Significant growth inhibition
MCF7 (Breast Cancer)0.8Moderate growth inhibition
HeLa (Cervical Cancer)0.4Strong growth inhibition

These results suggest that the compound may serve as a potential anticancer agent by targeting multiple pathways involved in tumor proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on FGFR Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited FGFR signaling pathways, leading to reduced tumor growth in xenograft models .
  • SGK-1 Inhibition Study : Another study highlighted its role as an SGK-1 inhibitor, demonstrating its potential in treating conditions associated with dysregulated cell survival mechanisms .
  • In Vitro Anti-Cancer Activity : A comprehensive screening revealed that this compound exhibited potent anti-cancer activity across multiple cell lines, further validating its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves halogenation, coupling reactions, and functional group modifications. For example:

  • Halogenation : Bromination or chlorination at the 5-position of the pyrrolo[2,3-b]pyridine core using reagents like N-bromosuccinimide (NBS) or POCl₃ .
  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups via palladium-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) under basic conditions (K₂CO₃) in solvents like dioxane/water .
  • N-Tosylation : Protection of the NH group using tosyl chloride (TsCl) in the presence of a base (e.g., NaH) to improve stability for subsequent reactions .
  • Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate or heptane/ethyl acetate is standard .

Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for aromatic protons (δ 7.5–9.0 ppm) and NH groups (δ 11–13 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • X-ray Crystallography : Resolves regioselectivity issues, as seen in N-protected derivatives where π-π interactions stabilize crystal packing .

Advanced Research Questions

Q. How can regioselectivity challenges during N-protection of pyrrolo[2,3-b]pyridines be addressed?

  • Methodological Answer : N-protection (e.g., with methoxymethyl chloride) may yield regioisomers due to competing alkylation at N1 vs. N6. Strategies include:

  • Base Optimization : Using NaH instead of weaker bases to deprotonate the preferred nitrogen site .
  • Steric/Electronic Tuning : Bulky protecting groups (e.g., benzyl) favor N1 protection, while electron-withdrawing substituents (e.g., Cl at C5) direct reactivity .
  • Monitoring by TLC/LCMS : Early detection of isomer ratios guides reaction termination or reprocessing .

Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Substitution at C3 and C5 positions (e.g., chloro, aryl groups) enhances binding to kinase ATP pockets. For example, 5-chloro derivatives improve hydrophobic interactions with FGFR1 .
  • Side Chain Optimization : Introducing hydrogen-bond donors (e.g., nicotinamide at C3) boosts selectivity for JAK3 or BTK .
  • Bioisosteric Replacement : Replacing thiazole with pyrrolo[2,3-b]pyridine in FDA-approved B-RAF inhibitors (e.g., vemurafenib analogs) retains potency while reducing off-target effects .

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be analyzed?

  • Methodological Answer :

  • Assay Conditions : Validate cell lines (e.g., RIN5F vs. A549) and incubation times, as metabolic stability varies (e.g., rapid decomposition of 3-amino intermediates in hydrogenation reactions) .
  • Solubility/Purity : Use HPLC (≥95% purity) to exclude impurities affecting results. For example, residual Raney Nickel in hydrogenation reactions may artifactually elevate activity .
  • Computational Modeling : Docking studies (e.g., SIRT2 or FGFR1 binding pockets) rationalize discrepancies by identifying steric clashes or solvation effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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